![molecular formula C8H16N4S B14316334 1,2,4,5-Tetraazaspiro[5.6]dodecane-3-thione CAS No. 106659-18-1](/img/structure/B14316334.png)
1,2,4,5-Tetraazaspiro[5.6]dodecane-3-thione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2,4,5-Tetraazaspiro[5.6]dodecane-3-thione is a heterocyclic compound characterized by its unique spiro structure, which includes a six-membered ring and a seven-membered ring.
Méthodes De Préparation
The synthesis of 1,2,4,5-Tetraazaspiro[5.6]dodecane-3-thione typically involves the reaction of thiosemicarbazide with ketones under oxidative conditions. Common reagents used in this synthesis include manganese dioxide (MnO₂), ferric chloride hexahydrate (FeCl₃·6H₂O), hydrogen peroxide (H₂O₂), and m-chloroperbenzoic acid. These reactions are often carried out under microwave irradiation to enhance reaction rates and yields .
Analyse Des Réactions Chimiques
1,2,4,5-Tetraazaspiro[5.6]dodecane-3-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like MnO₂ and H₂O₂.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride (NaBH₄).
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule.
Common reagents and conditions for these reactions include the use of solvents like ethanol or methanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used .
Applications De Recherche Scientifique
1,2,4,5-Tetraazaspiro[5
Chemistry: The compound is used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: It is used in the development of materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 1,2,4,5-Tetraazaspiro[5.6]dodecane-3-thione involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity is believed to result from its ability to disrupt the cell membranes of bacteria and fungi, leading to cell lysis and death. The compound’s derivatives may interact with various receptors and enzymes in the body, modulating their activity and producing therapeutic effects .
Comparaison Avec Des Composés Similaires
1,2,4,5-Tetraazaspiro[5.6]dodecane-3-thione can be compared with other similar compounds, such as:
1,2,4-Triazolidine-3-thione: This compound shares a similar triazole nucleus and is used in the synthesis of various therapeutically interesting drugs.
Spiropiperidinyl-1,2,4-triazolidine-3-thiones: These compounds have similar spiro structures and exhibit antimicrobial activity.
The uniqueness of this compound lies in its specific spiro structure, which imparts distinct chemical and biological properties compared to other related compounds .
Propriétés
Numéro CAS |
106659-18-1 |
|---|---|
Formule moléculaire |
C8H16N4S |
Poids moléculaire |
200.31 g/mol |
Nom IUPAC |
1,2,4,5-tetrazaspiro[5.6]dodecane-3-thione |
InChI |
InChI=1S/C8H16N4S/c13-7-9-11-8(12-10-7)5-3-1-2-4-6-8/h11-12H,1-6H2,(H2,9,10,13) |
Clé InChI |
RLPGGILRHMAUMQ-UHFFFAOYSA-N |
SMILES canonique |
C1CCCC2(CC1)NNC(=S)NN2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[12-(2,2,6,6-Tetramethylpiperidin-4-yl)dodecyl]pyrrolidine-2,5-dione](/img/structure/B14316252.png)
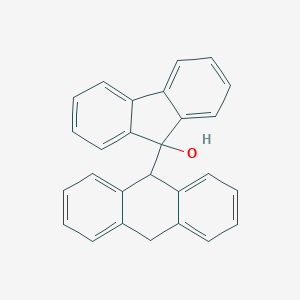
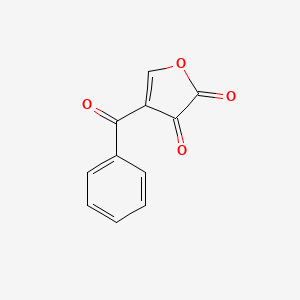
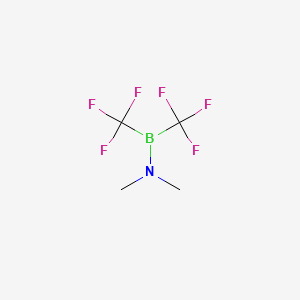

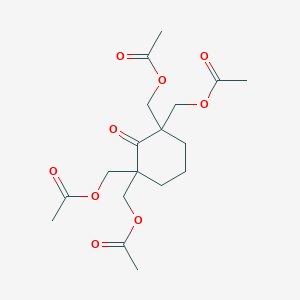
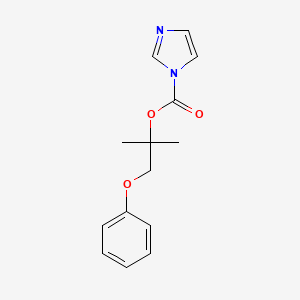
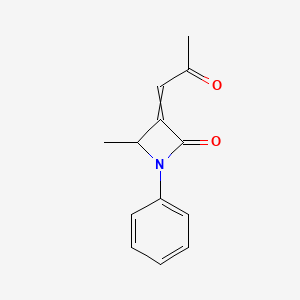
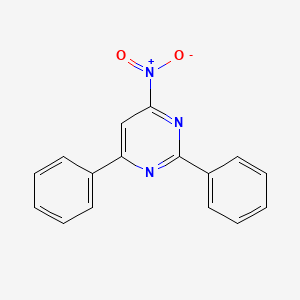
![Acetic acid;1,2,3,4-tetrahydrobenzo[a]anthracene-4,12-diol](/img/structure/B14316303.png)
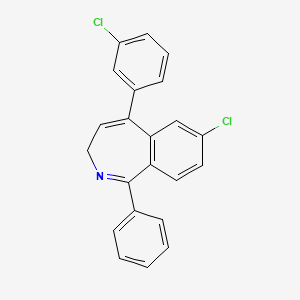
![1-[Bis(phenylsulfanyl)methyl]naphthalene](/img/structure/B14316323.png)

![4-ethyl-2-[(E)-N-hydroxy-C-phenylcarbonimidoyl]phenol](/img/structure/B14316335.png)
